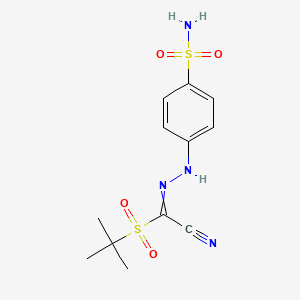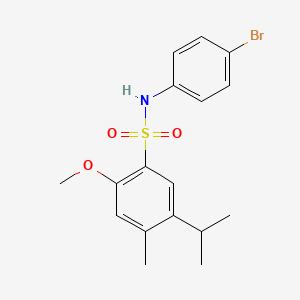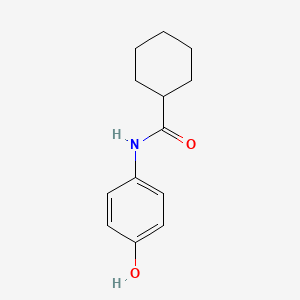
1-tert-butylsulfonyl-N-(4-sulfamoylanilino)methanimidoyl cyanide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-tert-Butylsulfonyl-N-(4-sulfamoylanilino)methanimidoyl cyanide, often abbreviated as BSMMC, is a chemical compound used in organic synthesis and biochemistry. BSMMC is a useful reagent for the synthesis of various organic compounds, and has been used in a variety of scientific research applications, including the study of biochemical and physiological effects.
Applications De Recherche Scientifique
Organic Synthesis and Building Blocks
Sulfonyl compounds, such as tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, have been identified as valuable building blocks in organic synthesis. These compounds are prepared from aldehydes and tert-butyl N-hydroxycarbamate, exhibiting behavior as N-(Boc)-protected nitrones in reactions with organometallics to give N-(Boc)hydroxylamines. Their utility as intermediates for further chemical transformations showcases their importance in constructing complex organic molecules (Guinchard, Vallée, & Denis, 2005).
Polymer Science
In the field of polymer science, sulfonyl-containing monomers have led to the development of novel anionic "polymeric ionic liquids" (PILs). These PILs, with highly delocalized anions and stable mobile cations, demonstrate improved solubility, thermal stability, and significantly enhanced ionic conductivity compared to their unmodified counterparts. This advancement underscores the potential of sulfonyl and sulfamoyl groups in creating high-performance materials for applications such as electrolytes in energy storage and conversion devices (Shaplov et al., 2011).
Asymmetric Synthesis
The sulfonyl group has also played a critical role in asymmetric synthesis. For instance, the synthesis of fused bicyclic amino acids carrying a hexahydro-cyclopenta[c]pyridine skeleton involves highly selective reactions facilitated by sulfonyl intermediates. This methodology illustrates the utility of sulfonyl-containing compounds in achieving controlled stereoselectivity, a cornerstone in the synthesis of chiral molecules (Günter & Gais, 2003).
Sulfamoylation Reagents
The development of efficient sulfamoylation reagents highlights another aspect of sulfonyl chemistry. N-(tert-butoxycarbonyl)-N-[(triethylenediammonium)sulfonyl]azanide, for example, offers a convenient method for the sulfamoylation of alcohols, showcasing the broad utility of sulfonyl and sulfamoyl groups in functionalizing organic molecules (Armitage et al., 2012).
Propriétés
IUPAC Name |
1-tert-butylsulfonyl-N-(4-sulfamoylanilino)methanimidoyl cyanide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O4S2/c1-12(2,3)21(17,18)11(8-13)16-15-9-4-6-10(7-5-9)22(14,19)20/h4-7,15H,1-3H3,(H2,14,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOZYRNYYGBYTPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)C(=NNC1=CC=C(C=C1)S(=O)(=O)N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001136157 |
Source


|
| Record name | 4-[2-[Cyano[(1,1-dimethylethyl)sulfonyl]methylene]hydrazinyl]benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001136157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-tert-butylsulfonyl-N-(4-sulfamoylanilino)methanimidoyl cyanide | |
CAS RN |
241127-25-3 |
Source


|
| Record name | 4-[2-[Cyano[(1,1-dimethylethyl)sulfonyl]methylene]hydrazinyl]benzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=241127-25-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[2-[Cyano[(1,1-dimethylethyl)sulfonyl]methylene]hydrazinyl]benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001136157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(5-Chloropyridin-2-yl)ethyl]-N-methylsulfamoyl fluoride](/img/structure/B2581658.png)
![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl)-2,6-difluorobenzenecarboxamide](/img/structure/B2581659.png)


![(2E)-3-(3-fluorophenyl)-N-{2-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}prop-2-enamide](/img/structure/B2581666.png)
![Methyl (2R)-2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]pentanoate](/img/structure/B2581669.png)

![6-(Hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,3,5-triol](/img/no-structure.png)

![Methyl 2-({[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino}methylene)-1-hydrazinecarboxylate](/img/structure/B2581675.png)



![1-benzyl-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea](/img/structure/B2581681.png)